(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid
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Overview
Description
Dipeptidyl Polyoxin L analog is a synthetic compound derived from the naturally occurring polyoxin L. Polyoxins are a class of peptidyl nucleoside antibiotics known for their potent antifungal properties, primarily due to their ability to inhibit chitin synthase, an enzyme crucial for fungal cell wall biosynthesis . The analogs of polyoxin L have been developed to enhance their biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dipeptidyl Polyoxin L analog typically involves the modification of the polyoxin L structure to improve its pharmacokinetic properties. One common approach is the synthesis of carbocyclic polyoxin C, which serves as a core structure for further modifications . The synthetic route often includes the use of benzyloxycarbonyl-protected alpha-amino fatty acid p-nitrophenyl ester and uracil polyoxin C. Transfer hydrogenolysis using palladium black and formic acid is employed to obtain diastereomeric dipeptidyl polyoxin L analogs .
Industrial Production Methods
Industrial production methods for Dipeptidyl Polyoxin L analog involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) for the separation of diastereomers and purification of the final product .
Chemical Reactions Analysis
Types of Reactions
Dipeptidyl Polyoxin L analog undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions include various modified analogs of Dipeptidyl Polyoxin L with enhanced biological activity and stability .
Scientific Research Applications
Dipeptidyl Polyoxin L analog has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of peptidyl nucleosides.
Biology: Employed in the study of fungal cell wall biosynthesis and the development of antifungal agents.
Medicine: Investigated for its potential use as an antifungal drug, particularly in the treatment of fungal infections resistant to conventional therapies.
Industry: Utilized in the development of agricultural fungicides to protect crops from fungal diseases
Mechanism of Action
The mechanism of action of Dipeptidyl Polyoxin L analog involves the inhibition of chitin synthase, an enzyme responsible for the synthesis of chitin in fungal cell walls. By inhibiting this enzyme, the compound disrupts the formation of the fungal cell wall, leading to osmotic sensitivity, abnormal morphology, and growth arrest of the fungal cells . The molecular targets include the active site of chitin synthase, where the compound binds and prevents the enzyme from catalyzing the polymerization of N-acetylglucosamine .
Comparison with Similar Compounds
Similar Compounds
Polyoxin B: Another member of the polyoxin family with similar antifungal properties.
Nikkomycin Z: A structurally related peptidyl nucleoside antibiotic that also inhibits chitin synthase.
Polyoxin D: A variant of polyoxin with modifications to enhance its biological activity.
Uniqueness
Dipeptidyl Polyoxin L analog is unique due to its enhanced stability and biological activity compared to other polyoxins. The modifications made to the polyoxin L structure result in improved pharmacokinetic properties, making it a more effective antifungal agent .
Properties
CAS No. |
86632-66-8 |
---|---|
Molecular Formula |
C19H22N4O9 |
Molecular Weight |
450.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid |
InChI |
InChI=1S/C19H22N4O9/c20-10(7-8-1-3-9(24)4-2-8)16(28)22-12(18(29)30)15-13(26)14(27)17(32-15)23-6-5-11(25)21-19(23)31/h1-6,10,12-15,17,24,26-27H,7,20H2,(H,22,28)(H,29,30)(H,21,25,31)/t10-,12-,13-,14+,15?,17+/m0/s1 |
InChI Key |
OYCLBNIIDBPMMU-NXKZPKCJSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](C2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)C(=O)O)N)O |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NC(C2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)C(=O)O)N)O |
Origin of Product |
United States |
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